

Application Notes and Protocols: (S)-Boc-nipecotic Acid in Neurological Disorder Research

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Compound of Interest

Compound Name: (S)-Boc-nipecotic acid

Cat. No.: B613667

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Introduction

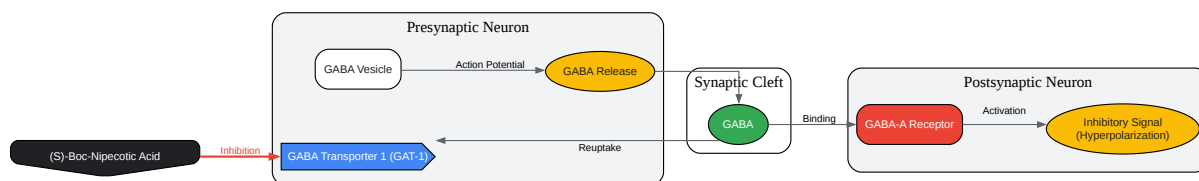
(S)-Boc-nipecotic acid is a chiral derivative of nipecotic acid, a potent inhibitor of gamma-aminobutyric acid (GABA) uptake.^{[1][2]} As the primary inhibitory neurotransmitter in the central nervous system, GABA plays a crucial role in maintaining balanced neuronal activity.^{[1][3]} Dysregulation of GABAergic signaling is implicated in a variety of neurological disorders, including epilepsy, anxiety, and depression.^{[1][2]} **(S)-Boc-nipecotic acid** and its derivatives are valuable research tools and potential therapeutic agents due to their ability to modulate GABA levels by blocking its reuptake via GABA transporters (GATs).^{[1][4]} This document provides detailed application notes and experimental protocols for the use of **(S)-Boc-nipecotic acid** in the development of treatments for neurological disorders.

Mechanism of Action

(S)-Boc-nipecotic acid primarily exerts its effects by inhibiting GABA transporters (GATs), which are responsible for clearing GABA from the synaptic cleft.^{[1][4]} By blocking these transporters, **(S)-Boc-nipecotic acid** increases the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.^[1] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1.^[4] Nipecotic acid exhibits varying affinities for

these subtypes.[1] While its primary action is on GATs, at higher concentrations, nipecotic acid may also directly activate GABA-A receptors.[4]

Signaling Pathway of GABAergic Neurotransmission and Inhibition by (S)-Boc-Nipecotic Acid





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- 4. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
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